3-chloro-N'-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide
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Overview
Description
3-chloro-N’-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide is a complex organic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 3-chloro-N’-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide typically involves multiple steps. One common method includes the ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction, which is known for its efficiency and good yields . The reaction conditions often involve the use of a suitable solvent, such as ethanol, and a catalyst, such as copper(I) iodide, to facilitate the cycloaddition process . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and cost-effectiveness.
Chemical Reactions Analysis
3-chloro-N’-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-chloro-N’-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes in cancer cells . The compound’s ability to induce apoptosis (programmed cell death) in cancer cells is a key aspect of its mechanism of action .
Comparison with Similar Compounds
3-chloro-N’-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide can be compared with other pyrazolopyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its antiviral and antimicrobial activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Studied for its potential as a CDK2 inhibitor in cancer treatment.
The uniqueness of 3-chloro-N’-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide lies in its specific chemical structure, which imparts distinct biological activities and therapeutic potential .
Properties
Molecular Formula |
C19H15ClN6O |
---|---|
Molecular Weight |
378.8 g/mol |
IUPAC Name |
3-chloro-N'-[1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide |
InChI |
InChI=1S/C19H15ClN6O/c1-12-5-7-15(8-6-12)26-18-16(10-23-26)17(21-11-22-18)24-25-19(27)13-3-2-4-14(20)9-13/h2-11H,1H3,(H,25,27)(H,21,22,24) |
InChI Key |
QLTIMYLNORVUIN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)NNC(=O)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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